Methyl 2-(methylamino)-5-nitronicotinate
Overview
Description
Methyl 2-(methylamino)-5-nitronicotinate is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2) attached to a pyridine ring, along with a methylamino group (-NHCH3) and a methyl ester group (-COOCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-5-nitronicotinate typically involves the nitration of a suitable precursor, followed by esterification and amination reactions. One common synthetic route starts with the nitration of 2-chloronicotinic acid to form 2-chloro-5-nitronicotinic acid. This intermediate is then esterified using methanol and a suitable acid catalyst to yield methyl 2-chloro-5-nitronicotinate. Finally, the chloro group is substituted with a methylamino group through a nucleophilic substitution reaction using methylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylamino)-5-nitronicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: Methyl 2-(methylamino)-5-aminonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Methyl 2-(methylamino)-5-nitronicotinic acid.
Scientific Research Applications
Methyl 2-(methylamino)-5-nitronicotinate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Materials Science: It can be used in the development of novel materials with specific properties, such as electronic or optical materials.
Chemical Biology: The compound can be used as a probe or reagent in biochemical studies to investigate biological processes and pathways.
Mechanism of Action
The mechanism of action of Methyl 2-(methylamino)-5-nitronicotinate depends on its specific application and the biological target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methylamino group can form hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-nitronicotinate: Similar structure but with an amino group instead of a methylamino group.
Methyl 2-(dimethylamino)-5-nitronicotinate: Similar structure but with a dimethylamino group instead of a methylamino group.
Methyl 2-(ethylamino)-5-nitronicotinate: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
Methyl 2-(methylamino)-5-nitronicotinate is unique due to the presence of the methylamino group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to its analogs, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-(methylamino)-5-nitropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-9-7-6(8(12)15-2)3-5(4-10-7)11(13)14/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZBLXXWGQTRJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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